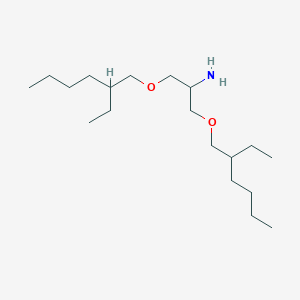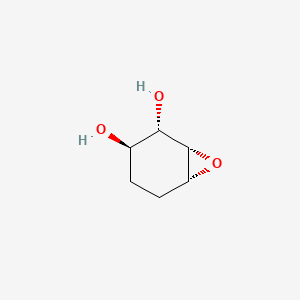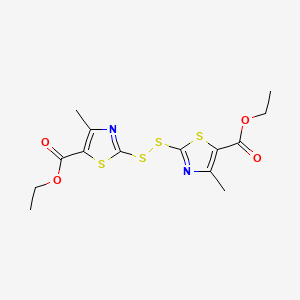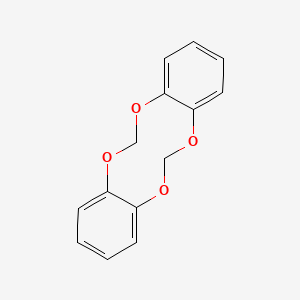
Dibenzo(d,i)(1,3,6,8)tetraoxecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(d,i)(1,3,6,8)tetraoxecine is a heterocyclic compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . It is characterized by a unique structure consisting of two benzene rings fused with a tetraoxecine ring, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(d,i)(1,3,6,8)tetraoxecine typically involves the reaction of catechol with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings via the oxygen atoms to form the tetraoxecine ring .
Industrial Production Methods
The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo(d,i)(1,3,6,8)tetraoxecine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Applications De Recherche Scientifique
Dibenzo(d,i)(1,3,6,8)tetraoxecine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Dibenzo(d,i)(1,3,6,8)tetraoxecine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo(d,f)(1,3,2)dioxaphosphepine: Similar in structure but contains a phosphorus atom instead of oxygen.
Dibenzo(d,i)(1,3,2)dioxaborinine: Contains a boron atom, leading to different chemical properties.
Uniqueness
Dibenzo(d,i)(1,3,6,8)tetraoxecine is unique due to its tetraoxecine ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
263-29-6 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
2,4,11,13-tetraoxatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene |
InChI |
InChI=1S/C14H12O4/c1-2-6-12-11(5-1)15-9-17-13-7-3-4-8-14(13)18-10-16-12/h1-8H,9-10H2 |
Clé InChI |
POTKLDKTNSEKOI-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC=CC=C2OCOC3=CC=CC=C3O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


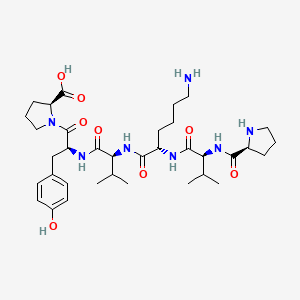
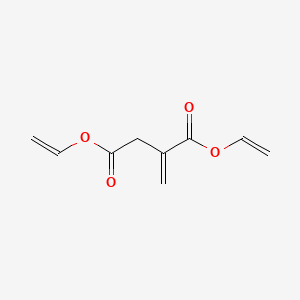
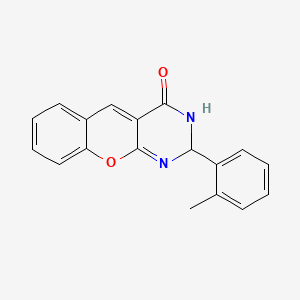
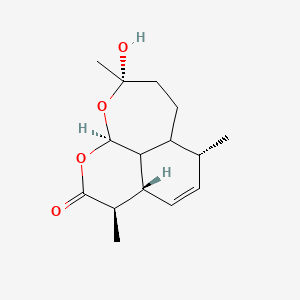
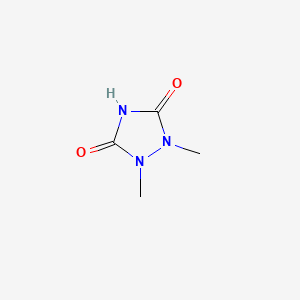
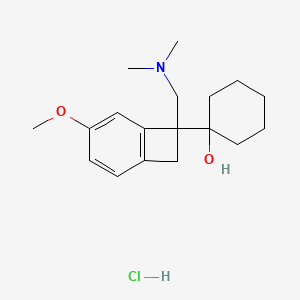
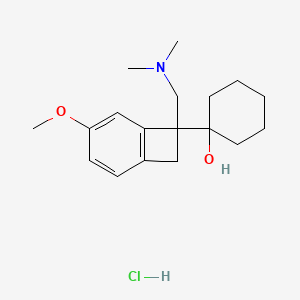
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)



